1-oxaspiro[2.7]decane chemical structure and physical properties
1-oxaspiro[2.7]decane chemical structure and physical properties
1-Oxaspiro[1]decane: Structural Elucidation, Synthesis, and Reactivity of a Medium-Ring Spiro-Epoxide
Executive Summary
In the realm of synthetic organic chemistry, medium-sized rings (8–11 members) present unique thermodynamic and kinetic challenges due to transannular strain and complex conformational landscapes. 1-Oxaspiro[1]decane (CAS: 185-88-6), a spirocyclic epoxide, serves as a fascinating model for studying these effects[2]. As a critical intermediate in the synthesis of functionalized cyclooctane derivatives, understanding its physicochemical properties, synthetic pathways, and regioselective ring-opening dynamics is essential for drug development professionals and synthetic researchers. This whitepaper provides a comprehensive, self-validating guide to the synthesis, characterization, and application of this unique spiro-epoxide.
Chemical Identity and Structural Dynamics
1-Oxaspiro[1]decane is characterized by a spiro-fusion between a highly strained three-membered oxirane ring and an eight-membered cyclooctane ring[3]. The spiro carbon (C1 of the cyclooctane ring, C2 of the oxirane ring) acts as the structural linchpin. The cyclooctane ring typically adopts a boat-chair or crown conformation to minimize transannular interactions, while the spiro-fused epoxide introduces significant torsional rigidity at the spirocenter.
Table 1: Physicochemical Properties of 1-Oxaspiro[1]decane
| Property | Value |
| IUPAC Name | 1-oxaspiro[1]decane |
| Common Synonyms | Methylenecyclooctane oxide; Spiro[cyclooctane-1,2'-oxirane] |
| CAS Registry Number | 185-88-6[2] |
| Molecular Formula | C9H16O [4] |
| Molecular Weight | 140.22 g/mol |
| Structural Class | Spirocyclic Aliphatic Epoxide |
| Appearance | Colorless liquid |
Synthetic Methodology: The Prilezhaev Epoxidation
The most efficient and scalable method for synthesizing 1-oxaspiro[1]decane is the Prilezhaev epoxidation of methylenecyclooctane using meta-chloroperoxybenzoic acid (mCPBA)[5].
Causality in Reagent Selection: The Prilezhaev reaction operates via a concerted, asynchronous transition state ("butterfly mechanism")[6]. This concerted electrophilic oxygen transfer is critical when working with medium-sized rings; it bypasses discrete carbocation intermediates, thereby preventing the transannular hydride shifts that frequently plague the functionalization of cyclooctane derivatives[7].
Experimental Protocol: Synthesis of 1-Oxaspiro[1]decane
This protocol is designed as a self-validating system, ensuring safety and high purity through targeted quenching and extraction.
-
Reaction Setup: Dissolve methylenecyclooctane (1.0 equiv.) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the solution to 0 °C under an inert argon atmosphere to control the exothermic nature of the oxidation.
-
Oxidant Addition: Slowly add mCPBA (1.2 equiv., typically 70-75% purity, balance being water and m-chlorobenzoic acid) in small portions[5]. The slow addition prevents localized heating that could lead to epoxide ring-opening.
-
Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the consumption of the starting alkene via TLC (using a potassium permanganate stain, as the terminal alkene will rapidly reduce KMnO4 ).
-
Targeted Quenching: Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate ( Na2S2O3 ). Mechanistic rationale: This is a critical safety checkpoint. Na2S2O3 reduces any unreacted peroxyacid, preventing explosive concentration during the subsequent solvent evaporation[5].
-
Aqueous Washing: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3 ). Mechanistic rationale: mCPBA is reduced to m-chlorobenzoic acid during the reaction. NaHCO3 deprotonates this byproduct, partitioning the resulting water-soluble carboxylate salt into the aqueous layer while leaving the lipophilic spiro-epoxide in the organic DCM phase[6].
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 1-oxaspiro[1]decane as a colorless oil.
Workflow for the synthesis of 1-oxaspiro[1]decane via Prilezhaev epoxidation.
Reactivity Profile and Ring-Opening Dynamics
The spirocyclic architecture of 1-oxaspiro[1]decane imposes distinct steric constraints that govern its reactivity. Because the spiro carbon is heavily shielded by the cyclooctane ring, nucleophilic attack occurs almost exclusively at the less hindered methylene carbon of the oxirane ring (an SN2 -type trajectory).
Regiodivergent Hydroborative Ring Opening
Recent advancements in organometallic catalysis have demonstrated the utility of 1-oxaspiro[1]decane in regiodivergent hydroborative ring-opening reactions[8].
When treated with pinacolborane (HBpin) in the presence of a catalytic dialkylmagnesium species ( MgBu2 ), the epoxide undergoes highly selective C-O bond activation[8].
-
Causality: The MgBu2 acts as a Lewis acid, coordinating to the oxirane oxygen. This polarization selectively weakens the less sterically hindered C−O bond. Subsequent hydride delivery from HBpin yields 1-methylcyclooctan-1-ol in excellent yields (up to 92%) and high regioselectivity (95:5 branched/linear ratio)[8].
Regioselective ring-opening pathways of 1-oxaspiro[1]decane.
Analytical Characterization
Validating the structural integrity of 1-oxaspiro[1]decane and its downstream products relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Epoxide Validation: In the 1H NMR spectrum of the purified 1-oxaspiro[1]decane, the isolated oxirane methylene protons typically appear as a distinct singlet (or an AB quartet if the cyclooctane conformation renders them diastereotopic) in the upfield region of δ 2.50–2.70 ppm. The cyclooctane methylene envelope will appear as a complex multiplet between δ 1.40 and 1.80 ppm.
-
Ring-Opening Validation: The successful hydroborative ring opening to 1-methylcyclooctan-1-ol is confirmed by the complete disappearance of the oxirane methylene signals and the emergence of a sharp methyl singlet at δ 1.20 ppm ( 1H NMR, 600 MHz, CDCl3 ), alongside diagnostic 13C NMR shifts at δ 73.4 ppm (tertiary alcohol carbon) and δ 28.2 ppm (methyl carbon)[8].
References
-
PubChem Database. Methylenecyclooctane | CID 137991. National Center for Biotechnology Information. Available at:[Link]
-
Master Organic Chemistry. m-Chloroperoxybenzoic Acid (m-CPBA) For The Epoxidation of Alkenes. Available at:[Link]
-
Wikipedia, The Free Encyclopedia. meta-Chloroperoxybenzoic acid. Available at:[Link]
-
Angewandte Chemie International Edition. Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C-O Bond Activation. DOI: 10.1002/anie.202100000. Available via Crossref/DOI resolver at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 185-88-6 CAS Manufactory [m.chemicalbook.com]
- 3. Methylenecyclooctane | C9H16 | CID 137991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
